

Application Notes and Protocols for L-I-OddU in In Vitro Experiments

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Compound of Interest

Compound Name: *L-I-OddU*

Cat. No.: *B1222246*

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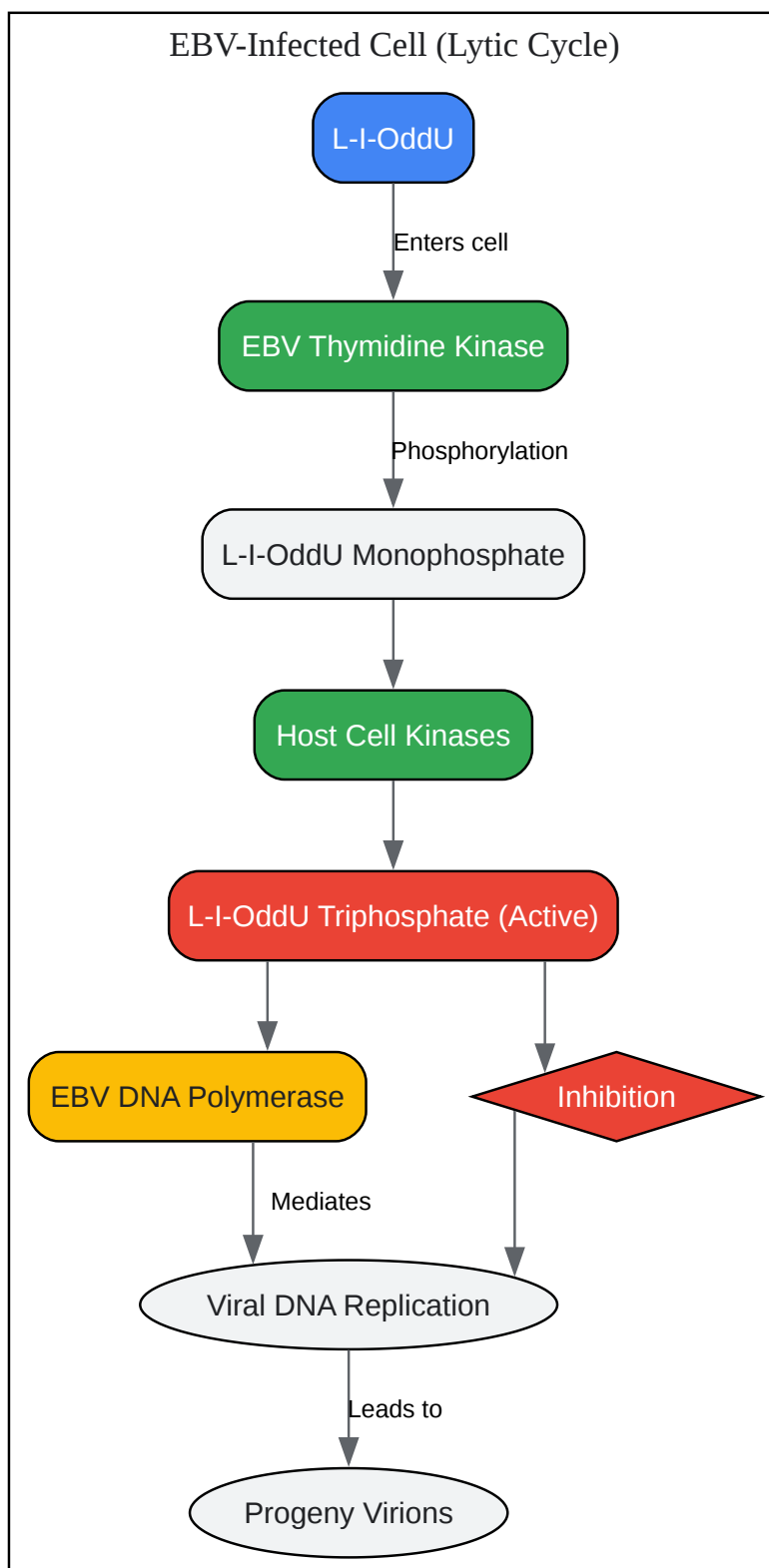
For Researchers, Scientists, and Drug Development Professionals

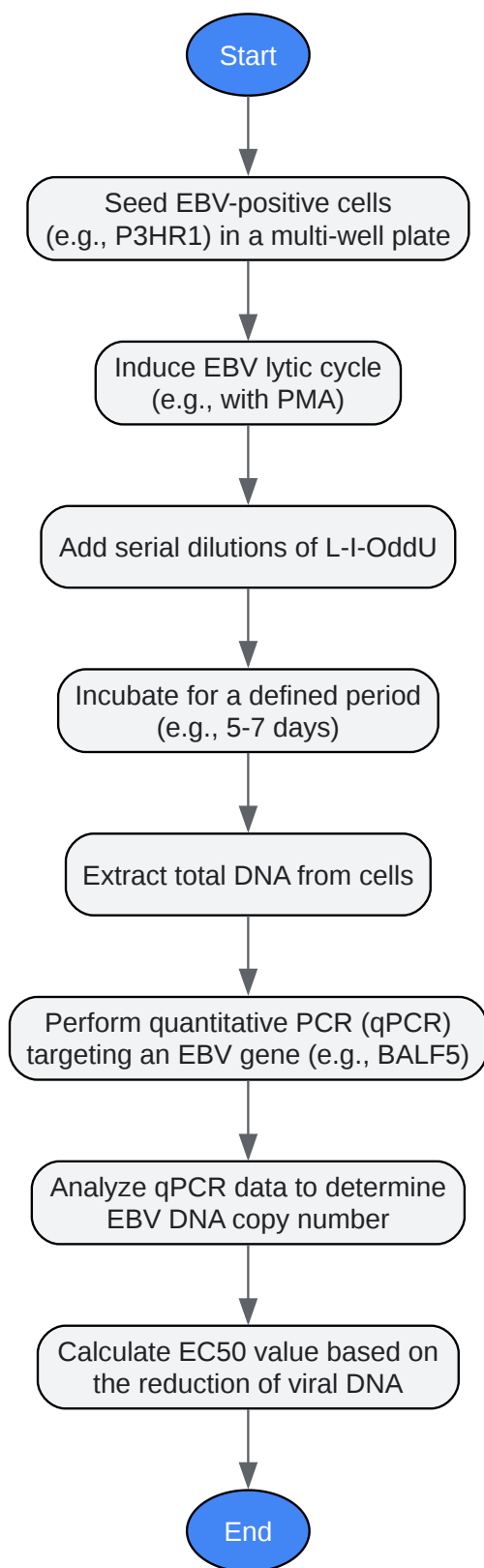
Introduction

L-I-OddU (β -L-5-Iododioxolane uracil) is a potent and selective nucleoside analog with significant antiviral activity against the Epstein-Barr virus (EBV), a human herpesvirus linked to various malignancies.[1] These application notes provide detailed protocols for the in vitro evaluation of **L-I-OddU**, including its dosage, cytotoxicity, and mechanism of action. The provided methodologies are intended to guide researchers in designing and executing robust experiments to assess the therapeutic potential of this compound.

Mechanism of Action

L-I-OddU exerts its antiviral effect by targeting EBV-infected cells that are undergoing lytic replication. The selectivity of **L-I-OddU** is attributed to its requirement for phosphorylation by the EBV-encoded thymidine kinase (EBV-TK), an enzyme present in cells where the virus is actively replicating.[1] Once phosphorylated to its monophosphate form, it is further converted to the active triphosphate metabolite by host cell kinases. This active form is believed to interfere with the EBV DNA polymerase, thereby suppressing viral DNA synthesis and the production of new virions.[1]





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References

- 1. researchgate.net [researchgate.net]
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